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molecular formula C8H5ClO3 B095519 6-Chloropiperonal CAS No. 15952-61-1

6-Chloropiperonal

Cat. No. B095519
M. Wt: 184.57 g/mol
InChI Key: VRNADRCOROWLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427613B2

Procedure details

Synthesized according to typical procedure J from 6-chlorobenzo[1,3]dioxole-5-carbaldehyde and cyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:11]=O)=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.[CH:13]1([NH2:16])[CH2:15][CH2:14]1>>[Cl:1][C:2]1[C:3]([CH2:11][NH:16][CH:13]2[CH2:15][CH2:14]2)=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC2=C(OCO2)C1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
ClC=1C(=CC2=C(OCO2)C1)CNC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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